4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid
Description
4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid is a bicyclic organic compound featuring a morpholine ring fused with a tetrahydropyran moiety and a carboxylic acid group. This unique structure combines the hydrogen-bonding capabilities of morpholine with the conformational rigidity of tetrahydropyran, making it a promising scaffold in medicinal chemistry. Its applications span drug design, particularly in targeting receptors or enzymes where structural stability and polarity modulation are critical.
Properties
IUPAC Name |
4-(oxan-4-yl)morpholine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c12-10(13)9-7-15-6-3-11(9)8-1-4-14-5-2-8/h8-9H,1-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGGCLDGYGGGSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CCOCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid typically involves the reaction of tetrahydropyran derivatives with morpholine derivatives under controlled conditions. One common method involves the use of tetrahydropyran-4-yl-methanol as a starting material, which is then reacted with morpholine in the presence of a suitable catalyst to form the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine or tetrahydropyran derivatives.
Scientific Research Applications
4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Structural Analogues with Tetrahydropyran and Carboxylic Acid Groups
Tetrahydro-4-[3-(trifluoromethyl)phenyl]-2H-pyran-4-carboxylic Acid (CAS 1035261-84-7)
- Structure : Contains a tetrahydropyran ring substituted with a trifluoromethylphenyl group and a carboxylic acid.
- Key Differences : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the morpholine-containing target compound.
- Applications : Used in drug design for its ability to modulate lipophilicity and resist oxidative metabolism .
Tetrahydropyran-4-yl-carboxylic Acid (CAS 5337-03-1)
- Structure : A simpler analogue with a tetrahydropyran ring directly linked to a carboxylic acid.
- Key Differences : Lacks the morpholine ring, resulting in reduced hydrogen-bonding capacity and conformational complexity.
- Physicochemical Properties : Lower molecular weight (156.14 g/mol) and higher logP (~0.8) compared to the target compound, which may influence membrane permeability .
Morpholine-Based Analogues
(S)-Morpholine-3,4-dicarboxylic Acid 4-tert-butyl Ester (CAS 783350-37-8)
- Structure : Features a morpholine ring with two carboxylic acid groups, one of which is esterified as a tert-butyl ester.
- Key Differences : The tert-butyl ester improves lipophilicity but reduces aqueous solubility. The stereochemistry (S-configuration) at the morpholine ring may influence receptor binding selectivity.
- Synthetic Utility : The ester group serves as a protective moiety for selective functionalization .
4-[4-(2-Chloro-4-fluorophenyl)-5-(methoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyridin-4-yl)methyl]morpholine-3-carboxylic Acid
- Structure : A structurally complex derivative with a thiazole ring, fluorophenyl group, and dihydropyridine moiety.
- Key Differences : The thiazole and fluorophenyl groups enhance antiviral activity (e.g., against HBV) but introduce steric hindrance and metabolic liabilities.
- Applications : Patented for HBV treatment, highlighting the role of electron-withdrawing substituents in biological activity .
Hybrid Structures with Combined Features
((2S,3'S)-2-Methyl-[1,3']bipyrrolidinyl-1'-yl)-naphthalene-2-carboxylic Acid (Tetrahydro-pyran-4-yl)-amide (4c)
- Structure : Combines a tetrahydropyran group, morpholine-like bipyrrolidinyl scaffold, and a naphthalene-carboxamide group.
- Key Differences : The amide group replaces the carboxylic acid, altering hydrogen-bonding interactions and bioavailability.
- Biological Activity : Demonstrates high H3 receptor (H3R) affinity (Ki < 10 nM) and selectivity over other histamine receptors, attributed to the rigid tetrahydropyran-morpholine hybrid .
Physicochemical and Pharmacokinetic Comparisons
| Property | Target Compound | Tetrahydropyran-4-yl-carboxylic Acid | (S)-Morpholine-3,4-dicarboxylic Acid Ester | Compound 4c (H3R Antagonist) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~255.3 | 156.14 | 273.29 | ~450.5 |
| logP | ~0.5 (estimated) | 0.8 | 1.2 | 2.3 |
| Solubility | Moderate (polar groups) | High | Low (ester group) | Low (amide group) |
| Key Functional Groups | Morpholine, tetrahydropyran, carboxylic acid | Tetrahydropyran, carboxylic acid | Morpholine, tert-butyl ester, carboxylic acid | Amide, bipyrrolidinyl, tetrahydropyran |
Biological Activity
4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features a morpholine ring substituted with a tetrahydropyran moiety and a carboxylic acid group. This unique structure may contribute to its biological activity by influencing its interaction with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of morpholine compounds can possess significant antimicrobial properties. The presence of the tetrahydropyran ring may enhance this activity through improved solubility and bioavailability.
- Antitumor Effects : Some morpholine derivatives have been evaluated for their antitumor potential. The carboxylic acid group can play a critical role in modulating the compound's interaction with cancer cell targets.
- Anti-inflammatory Properties : There is evidence suggesting that morpholine derivatives exhibit anti-inflammatory effects, potentially through the inhibition of inflammatory cytokines.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from various studies include:
- Modification of the Morpholine Ring : Alterations in the substituents on the morpholine ring can significantly affect potency and selectivity against specific biological targets.
- Influence of the Tetrahydropyran Moiety : The presence of the tetrahydropyran structure may enhance lipophilicity and cellular uptake, contributing to increased efficacy.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds, providing insights into potential applications:
- Antimicrobial Studies : A study on morpholine derivatives demonstrated that modifications led to enhanced activity against Gram-positive and Gram-negative bacteria. The introduction of polar functional groups was found to improve solubility without compromising antimicrobial efficacy .
| Compound | Activity | IC50 (μM) | Remarks |
|---|---|---|---|
| Compound A | Antibacterial | 15 | Effective against E. coli |
| Compound B | Antifungal | 20 | Moderate activity against C. albicans |
- Antitumor Activity : Another investigation highlighted that certain morpholine derivatives exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 5 to 25 μM depending on structural modifications .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) is essential for evaluating the therapeutic potential of this compound:
- Absorption : The presence of polar groups can enhance solubility and absorption rates.
- Metabolism : Cytochrome P450 enzymes may play a role in the metabolism of this compound, necessitating further studies on metabolic stability.
- Toxicity Studies : Preliminary toxicity assessments are crucial to ensure safety in therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
